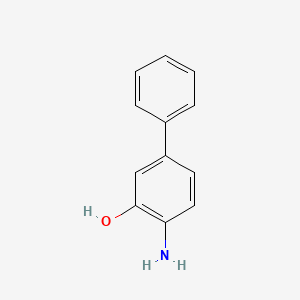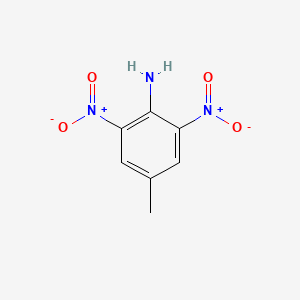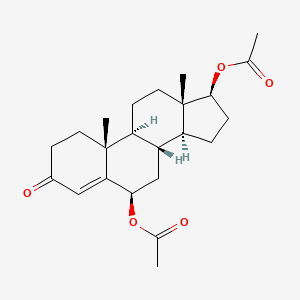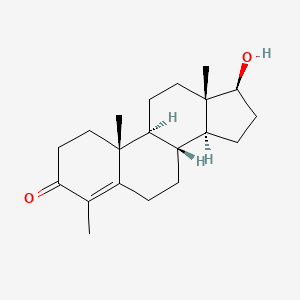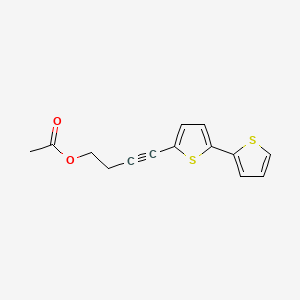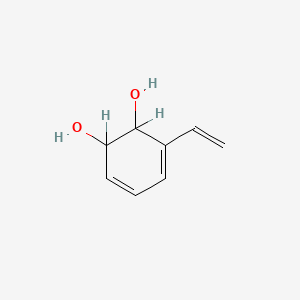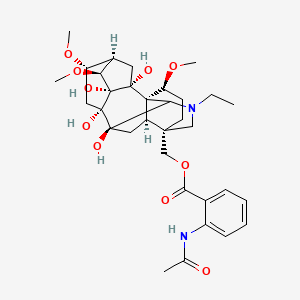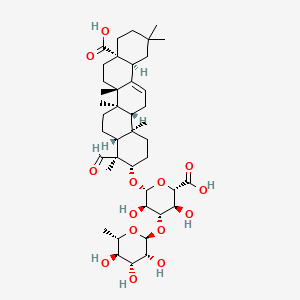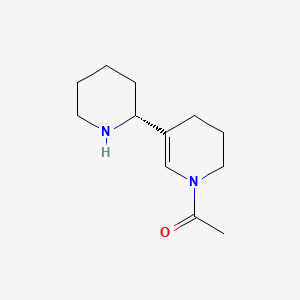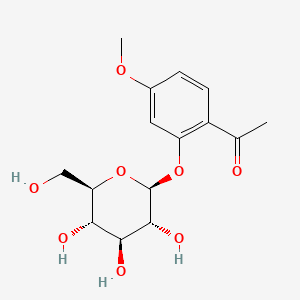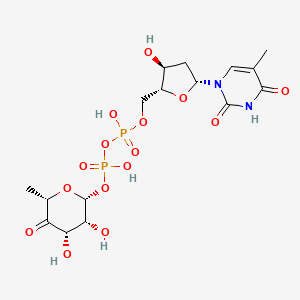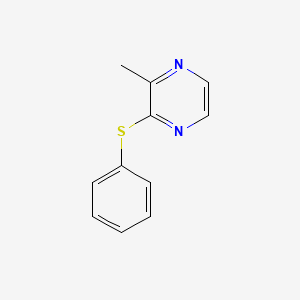
2-Methyl-3-(phenylthio)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-(phenylthio)pyrazine is an aryl sulfide.
Aplicaciones Científicas De Investigación
Electrochromic Materials
2-Methyl-3-(phenylthio)pyrazine derivatives have been used in the development of donor-acceptor polymeric electrochromic materials. Specifically, a study synthesized and investigated three novel monomers, incorporating different thiophene derivatives with pyrazine units, resulting in polymers with distinct electrochromic properties. These polymers exhibited high coloration efficiency, fast response time, and significant transmittance change in the near-IR region, suggesting potential applications in NIR electrochromic devices (Zhao et al., 2014).
Tuberculostatic Activity
Research on 3-(pyrazin-2-ylcarbonyl)dithiocarbazic acid derivatives, which can be considered analogues of classical (thio)amide-type tuberculostatics, showed that these compounds exhibit moderate activity against Mycobacterium tuberculosis. The study aimed to understand the relationship between activity and specific intramolecular interactions, highlighting the importance of planarity in the tuberculostatic activity of these compounds (Szczesio et al., 2011).
Industrial and Pharmaceutical Uses
2-Methyl pyrazine (2MP), a related compound, has attracted interest due to its industrial and pharmaceutical applications. New vapor–liquid equilibria (VLE) and excess molar volumes (VE) for binary mixtures containing 2MP have been measured, providing crucial data for its application in various industries (Park et al., 2001).
Antimycobacterial Agents
Compounds like 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids and their derivatives have been explored for their antimycobacterial activity, particularly against Mycobacterium tuberculosis. The research highlighted the potential of these compounds as antitubercular agents, with certain derivatives showing high antimycobacterial activity. Additionally, in vitro cytotoxicity studies indicated no significant cytotoxic effects, underscoring their therapeutic potential (Semelková et al., 2017).
Food Applications and Functional Properties
Pyrazines, including derivatives of 2-Methyl-3-(phenylthio)pyrazine, are known for their applications in food as flavor ingredients and preservatives due to their antimicrobial action. A comprehensive review discussed the formation mechanisms, metabolism, and the multifunctional chemistry of pyrazines, emphasizing their value in the food sector. The review also explored the best practices for pyrazine production while minimizing detrimental effects (Fayek et al., 2021).
Propiedades
Número CAS |
91091-02-0 |
|---|---|
Nombre del producto |
2-Methyl-3-(phenylthio)pyrazine |
Fórmula molecular |
C11H10N2S |
Peso molecular |
202.28 g/mol |
Nombre IUPAC |
2-methyl-3-phenylsulfanylpyrazine |
InChI |
InChI=1S/C11H10N2S/c1-9-11(13-8-7-12-9)14-10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
VTUFUZBJQBYXKY-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN=C1SC2=CC=CC=C2 |
SMILES canónico |
CC1=NC=CN=C1SC2=CC=CC=C2 |
Otros números CAS |
91091-02-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



